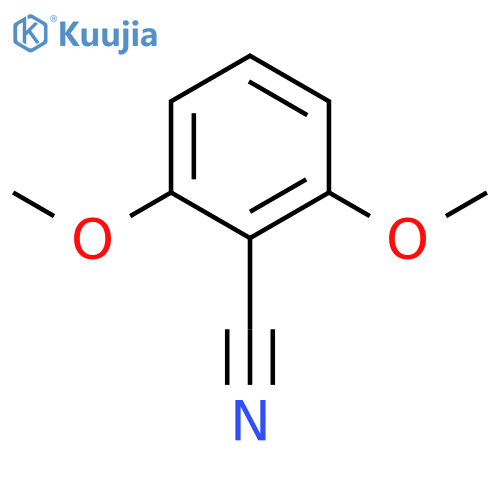Cas no 16932-49-3 (2,6-Dimethoxybenzonitrile)

2,6-Dimethoxybenzonitrile structure
商品名:2,6-Dimethoxybenzonitrile
2,6-Dimethoxybenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2,6-Dimethoxybenzonitrile
- 2,6-Dimethoxybenzenecarbonitrile
- AKOS 227-44
- 2,6-DIMETHOXYBENZONI
- 2,6 methoxybenzonitrile
- 2,6-dimethoxy-benzonitril
- Benzonitrile, 2,6-dimethoxy-
- 2,6-Dimethoxybenzonitrile,97%
- 2,6-dimethoxy-benzonitrile
- XHAHKSSLDJIEDH-UHFFFAOYSA-N
- NSC27017
- PubChem4772
- 2.6-dimethoxybenzonitrile
- Benzonitrile,2,6-dimethoxy-
- STL168042
- SBB068894
- VZ229
- EINECS 241-000-2
- BRN 2720059
- SCHEMBL4739158
- 2,6-Dimethoxybenzonitrile, 97%
- MFCD00001788
- A21166
- AC-26129
- 87MDL7GK9F
- NS00025555
- InChI=1/C9H9NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,1-2H
- F0001-0619
- NSC 27017
- AKOS000277241
- FT-0610679
- 2-Cyano-3-methoxyanisole; NSC 27017
- CS-0028775
- DTXSID70168702
- 2-Cyano-3-methoxyanisole
- EN300-125649
- UNII-87MDL7GK9F
- F10495
- AMY25177
- 16932-49-3
- SY015070
- NSC-27017
- 2-10-00-00260 (Beilstein Handbook Reference)
- DB-013990
-
- MDL: MFCD00001788
- インチ: 1S/C9H9NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,1-2H3
- InChIKey: XHAHKSSLDJIEDH-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C([H])=C(C=1C#N)OC([H])([H])[H]
- BRN: 2720059
計算された属性
- せいみつぶんしりょう: 163.06300
- どういたいしつりょう: 163.063329
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 42.2
じっけんとくせい
- 色と性状: 白色針状結晶
- 密度みつど: 1.2021 (rough estimate)
- ゆうかいてん: 119-123 °C
- ふってん: 310°C at 760 mmHg
- フラッシュポイント: 128.8°C
- 屈折率: 1.5300 (estimate)
- PSA: 42.25000
- LogP: 1.57548
- ようかいせい: 水に溶けない。
2,6-Dimethoxybenzonitrile セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: S36/37
-
危険物標識:

- セキュリティ用語:S36/37
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- リスク用語:R20/21/22
2,6-Dimethoxybenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,6-Dimethoxybenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM158544-100g |
2,6-dimethoxybenzonitrile |
16932-49-3 | 95+% | 100g |
$258 | 2022-06-12 | |
| Enamine | EN300-125649-0.1g |
2,6-dimethoxybenzonitrile |
16932-49-3 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
| abcr | AB282294-5 g |
2,6-Dimethoxybenzonitrile, 97%; . |
16932-49-3 | 97% | 5g |
€87.70 | 2022-06-11 | |
| eNovation Chemicals LLC | Y1012907-1kg |
2,6-Dimethoxybenzonitrile |
16932-49-3 | 97.0% | 1kg |
$1600 | 2024-06-05 | |
| Life Chemicals | F0001-0619-10g |
2,6-Dimethoxybenzonitrile |
16932-49-3 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
| Enamine | EN300-125649-10.0g |
2,6-dimethoxybenzonitrile |
16932-49-3 | 95.0% | 10.0g |
$54.0 | 2025-03-21 | |
| TRC | D480305-100mg |
2,6-Dimethoxybenzonitrile |
16932-49-3 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Life Chemicals | F0001-0619-2.5g |
2,6-Dimethoxybenzonitrile |
16932-49-3 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
| abcr | AB282294-25 g |
2,6-Dimethoxybenzonitrile, 97%; . |
16932-49-3 | 97% | 25g |
€143.20 | 2022-06-11 | |
| eNovation Chemicals LLC | D911227-25g |
2,6-Dimethoxybenzonitrile |
16932-49-3 | 95% | 25g |
$100 | 2023-09-02 |
2,6-Dimethoxybenzonitrile 関連文献
-
1. 319. The synthesis of 5-hydroxyflavoneShigehiko Sugasawa J. Chem. Soc. 1934 1483
-
2. 273. Experiments on the synthesis of rotenone and its derivatives. Part IV. Dehydrodihydrorotenonic acid and tephrosic acidAlexander Robertson J. Chem. Soc. 1933 1163
-
Pintu Maity,Debasish Kundu,Tubai Ghosh,Brindaban C. Ranu Org. Chem. Front. 2018 5 1586
-
4. 273. Experiments on the synthesis of rotenone and its derivatives. Part IV. Dehydrodihydrorotenonic acid and tephrosic acidAlexander Robertson J. Chem. Soc. 1933 1163
-
5. 670. The synthesis of γ-resorcylic acid (2 : 6-dihydroxybenzoic acid)N. J. Cartwright,J. Idris Jones,Diana Marmion J. Chem. Soc. 1952 3499
16932-49-3 (2,6-Dimethoxybenzonitrile) 関連製品
- 4107-65-7(2,4-Dimethoxybenzonitrile)
- 53078-69-6(2-Methoxy-4-methylbenzonitrile)
- 6609-56-9(2-Methoxybenzonitrile)
- 152775-45-6(3,5-Dimethyl-4-methoxybenzonitrile)
- 53078-70-9(2-Methoxy-5-methylbenzonitrile)
- 5312-97-0(2,5-Dimethoxybenzonitrile)
- 39835-11-5(2-Hydroxy-4-methoxybenzonitrile)
- 3556-60-3(3-Methoxy-4-methylbenzonitrile)
- 1041593-26-3(2-(2-Naphthyloxy)benzonitrile)
- 6476-32-0(2-Phenoxybenzonitrile)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:16932-49-3)2,6-DIMETHOXYBENZONITRILE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:16932-49-3)2,6-Dimethoxybenzonitrile

清らかである:99%
はかる:100g
価格 ($):170.0